molecular formula C11H9N5 B2402444 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine CAS No. 405224-27-3

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine

Cat. No. B2402444
CAS RN: 405224-27-3
M. Wt: 211.228
InChI Key: OQJKZGGGSJDJQX-UHFFFAOYSA-N
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Description

“5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” is an organic compound that belongs to the class of phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The IUPAC name for this compound is 5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine .


Synthesis Analysis

The synthesis of pyrazolo[3,4-c]pyridines, which includes “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine”, involves several steps . The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds is described, and these compounds can be selectively elaborated along multiple growth vectors . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .


Molecular Structure Analysis

The molecular structure of “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” is represented by the molecular formula C11H9N5 . The compound’s structure includes a pyrazole ring bound to a phenyl group .


Chemical Reactions Analysis

The chemical reactions involving “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” include protection-group and N-alkylation reactions, tandem borylation and Suzuki–Miyaura cross-coupling reactions, Pd-catalysed Buchwald–Hartwig amination, and selective metalation with TMPMgCl .

Scientific Research Applications

Biomedical Applications

The 1H-Pyrazolo[3,4-b]pyridines, which include “5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine”, have been extensively studied for their biomedical applications . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Anti-inflammatory Agents

Pyridazin-3(2H)-ones, a class of compounds that includes “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine”, are known to have anti-inflammatory properties . They act by blocking the production of prostaglandins through inhibition of cyclooxygenase (COX) enzymes .

Analgesic Drugs

In addition to their anti-inflammatory properties, these compounds are also used as analgesic drugs . They are used in the treatment of pain, especially when it is associated with inflammation .

Antiviral and Antitumor Agents

Due to their structural similarities to nucleic bases, pyrazolotriazines, which include “5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine”, can act as metabolites and therefore they can be useful as antiviral and antitumor agents .

Synthesis of Energetic Ionic Compounds

The compound “5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine” has been used in the synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds . These compounds show good detonation performances and low sensitivities .

Synthesis of Fused Pyridinyl Azides

The synthetic strategy used for the synthesis of “5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine” could be employed for the synthesis of fused pyridinyl azides . This highlights its importance in the field of heterocyclic chemistry .

Future Directions

The future directions for “5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine” could involve further exploration of its potential as a TRK inhibitor . Additionally, the compound’s utility in fragment-based drug discovery (FBDD) could be explored further, given its ability to be selectively elaborated along multiple growth vectors .

properties

IUPAC Name

5-phenyl-2H-pyrazolo[3,4-c]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-8-6-9(7-4-2-1-3-5-7)13-15-11(8)16-14-10/h1-6H,(H3,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJKZGGGSJDJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(NN=C3N=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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